Memantine hydrochloride
Overview
Description
Synthesis Analysis
Memantine hydrochloride's synthesis involves several key chemical processes to obtain the compound in a pure and efficient manner. An improved large-scale synthesis method starts with 1,3-dimethyl adamantane, leading to the formamide intermediate, which is then hydrolyzed to yield memantine hydrochloride with good efficiency (Reddy et al., 2007). Another synthesis approach utilizes direct amination of 1-bromo-3,5-dimethyladamantane with thiourea, optimizing reaction parameters to achieve high yields and purity (Vu et al., 2023).
Molecular Structure Analysis
Memantine hydrochloride's molecular structure is characterized by its adamantane backbone, which is crucial for its pharmacodynamic properties. This tricyclic structure includes a tertiary amine functional group that is protonated under physiological conditions, forming the hydrochloride salt. The adamantane structure contributes to memantine's lipophilicity and its ability to cross the blood-brain barrier.
Chemical Reactions and Properties
The synthesis of memantine hydrochloride involves key reactions such as bromination, acetimidolation, hydrolysis, and acidation. These steps are critical for introducing the appropriate functional groups and achieving the final memantine structure with high yield and purity. The process starts from 1,3-dimethyladamantane and involves several steps, including the crucial bromination under reflux conditions and hydrolysis to achieve the desired compound (Yi-li, 2007).
Scientific Research Applications
Cognitive and Behavioral Improvement in Developmental Disorders
- Application in Pervasive Developmental Disorders : A study by (Owley et al., 2006) explored the effectiveness of memantine hydrochloride in children with pervasive developmental disorders (PDDs). The results indicated significant improvements in memory and some behavioral symptoms.
Neurodegenerative Diseases
- Alzheimer's Disease : Memantine hydrochloride was first approved for moderate to severe Alzheimer's disease treatment in the US and EU. It acts as an N-methyl-D-aspartate receptor antagonist, providing neuroprotection from overactivation toxicity (Witt et al., 2020).
- Research Progress in Alzheimer's Treatment : Shi Jian-xin (2012) summarized the clinical application of memantine hydrochloride, highlighting its significant improvement in memory function for Alzheimer's patients (Shi Jian-xin, 2012).
Cognitive Enhancement in ADHD
- Executive Function Deficits in Adults with ADHD : A study by (Biederman et al., 2017) showed that memantine hydrochloride, as an adjunct to stimulant pharmacotherapy, led to improvements in specific areas of executive functioning in adults with ADHD.
Pharmaceutical Development
- Synthesis from 1,3-Dimethyl-adamantane : Research by (Vu et al., 2020) developed a concise two-step synthesis process for memantine hydrochloride, demonstrating an efficient production method.
- RP-HPLC Method Development : Anees et al. (2019) developed a robust and economical method to determine memantine hydrochloride in tablet formulations, contributing to quality control in pharmaceutical production (Anees et al., 2019).
Treatment of Dementia Subtypes
- Efficacy in Various Dementia Subtypes : Peng et al. (2013) found memantine hydrochloride to be effective in managing Alzheimer's disease, frontotemporal dementia, dementia with Lewy bodies, Parkinson's disease dementia, and vascular dementia (Peng et al., 2013).
Other Neurological Applications
- Potential Treatment for Down Syndrome : A study on memantine as a treatment for Down syndrome showed some improvement in cognitive and adaptive functions, indicating its potential beyond Alzheimer's disease (Boada et al., 2012).
Safety And Hazards
Memantine may cause serious side effects. Users should seek emergency medical help if they have signs of an allergic reaction: hives; difficulty breathing; swelling of your face, lips, tongue, or throat . It is not expected to harm an unborn baby . It is not known whether memantine passes into breast milk or if it could harm a nursing baby .
properties
IUPAC Name |
3,5-dimethyladamantan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19982-08-2 (Parent) | |
Record name | Memantine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90961439 | |
Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260151 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Memantine hydrochloride | |
CAS RN |
41100-52-1, 19982-08-2 | |
Record name | Memantine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41100-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Memantine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041100521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEMANTINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 41100-52-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethyltricyclo(3.3.1.13,7)decan-1-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEMANTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY0WD0UA60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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